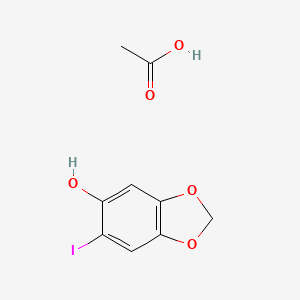

Acetic acid;6-iodo-1,3-benzodioxol-5-ol

Description

Current Scientific Relevance and Research Trajectories

The scientific relevance of 6-iodo-1,3-benzodioxol-5-yl acetate (B1210297) can be inferred from the known activities of related compounds. Benzodioxole derivatives are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. nih.gov The presence of an iodine atom could enhance these properties or introduce new ones. For instance, iodinated organic compounds are extensively used as contrast agents in medical imaging techniques like X-ray and computed tomography (CT). mdpi.comnih.gov The high atomic number of iodine allows for the absorption of X-rays, making tissues and organs more visible. Therefore, a potential research trajectory for 6-iodo-1,3-benzodioxol-5-yl acetate could be its investigation as a novel contrast agent.

Furthermore, the introduction of iodine into a bioactive molecule can modulate its pharmacokinetic and pharmacodynamic properties. The carbon-iodine bond can also participate in various coupling reactions, making 6-iodo-1,3-benzodioxol-5-yl acetate a potentially valuable intermediate in the synthesis of more complex molecules. The acetate group, in turn, can influence the compound's solubility and its ability to be metabolized by the body.

The synthesis of this compound would likely involve the iodination of 1,3-benzodioxol-5-ol (sesamol), a naturally occurring antioxidant, followed by acetylation. While direct synthesis protocols for this specific molecule are not published, the synthesis of related 6-aryl-5-benzodioxolol derivatives has been reported, suggesting that functionalization at the 6-position of the benzodioxole ring is achievable. conicet.gov.arresearchgate.net

| Property | Information |

| Molecular Formula | C₉H₇IO₄ |

| Parent Compound | 1,3-Benzodioxole (B145889) wikipedia.org |

| Key Functional Groups | Benzodioxole, Iodine, Acetate |

| Potential Precursor | 1,3-Benzodioxol-5-ol (Sesamol) nist.govnih.gov |

Historical Context of Benzodioxole Chemistry in Academic Research

The history of benzodioxole chemistry is rich and dates back to the discovery of its natural sources. The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is found in a variety of natural products, most notably in safrole from sassafras oil, and sesamol (B190485) from sesame oil. chemicalbook.com Early research focused on the isolation and characterization of these natural products.

In the mid-20th century, the discovery that certain benzodioxole derivatives could act as synergists for pyrethrin insecticides marked a significant milestone in their commercial and scientific importance. chemicalbook.com This led to extensive research into their mechanism of action, which was found to involve the inhibition of cytochrome P450 enzymes. chemicalbook.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67467-12-3 |

|---|---|

Molecular Formula |

C9H9IO5 |

Molecular Weight |

324.07 g/mol |

IUPAC Name |

acetic acid;6-iodo-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C7H5IO3.C2H4O2/c8-4-1-6-7(2-5(4)9)11-3-10-6;1-2(3)4/h1-2,9H,3H2;1H3,(H,3,4) |

InChI Key |

SZGAYZRUKWZVST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1OC2=C(O1)C=C(C(=C2)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Iodo 1,3 Benzodioxol 5 Yl Acetate and Its Derivatives

Strategic Retrosynthesis and Precursor Chemical Pathways

A logical retrosynthetic analysis of 6-Iodo-1,3-benzodioxol-5-yl acetate (B1210297) dictates the primary synthetic challenges. The target molecule can be disconnected at the ester linkage, identifying 6-iodo-1,3-benzodioxol-5-ol as the immediate precursor. This key intermediate, in turn, can be retrosynthetically derived from 1,3-benzodioxol-5-ol (also known as sesamol) through a regioselective iodination reaction.

The synthesis of the core 1,3-benzodioxole (B145889) structure itself typically begins from catechol. The condensation of catechol with a methylene (B1212753) source, such as methanol (B129727) in the presence of a strong acid catalyst, forms the characteristic dioxole ring. chemicalbook.comguidechem.com This process requires careful management of reaction parameters like temperature and pH to achieve high yields. guidechem.com Once 1,3-benzodioxol is obtained, further functionalization, such as hydroxylation, can lead to the crucial precursor, 1,3-benzodioxol-5-ol, setting the stage for the subsequent iodination and esterification steps.

Retrosynthetic Pathway:

Target: 6-Iodo-1,3-benzodioxol-5-yl acetate

Disconnect (Ester): Leads to 6-iodo-1,3-benzodioxol-5-ol and an acetyl source.

Disconnect (Iodine): Leads to 1,3-benzodioxol-5-ol (sesamol).

Disconnect (Hydroxyl): Leads to the parent 1,3-benzodioxole.

Disconnect (Dioxole Ring): Leads to catechol.

This strategic approach allows for a modular synthesis where each step can be optimized independently.

Regioselective Iodination Techniques for Benzodioxole Cores

Achieving regioselectivity during the iodination of the electron-rich benzodioxole ring is a critical and challenging step. The hydroxyl group of the 1,3-benzodioxol-5-ol precursor is a powerful ortho-, para-directing group. Since the para position is blocked, the incoming electrophile (iodine) is strongly directed to the ortho positions (4 and 6). Iodination is expected to occur preferentially at the C6 position due to steric hindrance from the dioxole ring at C4.

Various iodination reagents and conditions can be employed to control this transformation. The choice of reagent can significantly influence both yield and regioselectivity. nih.gov

Molecular Iodine (I₂): In the presence of a base or an oxidizing agent, molecular iodine can be used. For instance, iodination of phenols can be achieved with reagents like NaH/I₂.

N-Iodosuccinimide (NIS): NIS, often activated by an acid catalyst like p-toluenesulfonic acid (PTSA), is a common and effective electrophilic iodinating agent for activated aromatic rings. nih.gov It has been shown to exhibit pronounced regioselectivity in the iodination of phenols. nih.gov

Silver Salts with Iodine: A combination of iodine and a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), can generate a potent electrophilic iodinating species. This method has been successfully used for the iodination of substituted phenols, offering a pathway to iodoarenes that are valuable synthetic intermediates. nih.gov

| Reagent System | Typical Conditions | Anticipated Selectivity for 1,3-benzodioxol-5-ol | Reference Principle |

|---|---|---|---|

| I₂ / Base (e.g., NaH) | Inert solvent (e.g., THF, DMF) | Good ortho-selectivity, potential for di-iodination | nih.gov |

| N-Iodosuccinimide (NIS) / p-TsOH | Acetonitrile or DCM, room temperature | High ortho-selectivity to the hydroxyl group | nih.gov |

| Ag₂SO₄ / I₂ | Solvent mixtures (e.g., DMSO/DCM) | Good yields with potential for high regioselectivity | nih.gov |

| Iodine monochloride (ICl) | Inert solvent, often at low temperatures | Highly reactive, may lead to over-iodination if not controlled | General electrophilic halogenation |

Esterification and Functional Group Interconversion Strategies

The final step in the synthesis is the esterification of the 6-iodo-1,3-benzodioxol-5-ol intermediate. This conversion of the phenolic hydroxyl group to an acetate ester is a standard transformation in organic synthesis. Several methods can be employed:

Reaction with Acyl Halides: The most common method involves reacting the phenol (B47542) with acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Reaction with Acid Anhydrides: Acetic anhydride (B1165640) can be used, often with a catalytic amount of strong acid (like sulfuric acid) or a base (like pyridine or DMAP).

Catalytic Esterification: While less common for simple acetylation of phenols, various catalysts can promote the reaction between the phenol and acetic acid directly.

In a broader synthetic context, functional group interconversion (FGI) strategies are paramount. For instance, if other reactive sites are present on the molecule, the phenolic hydroxyl group might be protected with a suitable protecting group (e.g., benzyl (B1604629) or silyl (B83357) ether) before carrying out other transformations. The protecting group would then be selectively removed before the final esterification step. This ensures that sensitive functionalities elsewhere in the molecule remain intact. The synthesis of other benzodioxole acetate derivatives has been achieved through the esterification of the corresponding phenylacetic acid with methanol, facilitated by oxalyl chloride. nih.gov

Novel Catalytic Approaches in 6-Iodo-1,3-benzodioxol-5-yl Acetate Synthesis

Modern synthetic chemistry increasingly relies on novel catalytic methods to improve efficiency, selectivity, and environmental sustainability. For the synthesis of 6-Iodo-1,3-benzodioxol-5-yl acetate, several catalytic approaches could be envisioned.

Catalytic C-H Iodination: Instead of classical electrophilic substitution, direct C-H activation and functionalization represent a frontier in organic synthesis. Palladium catalysts, for example, have been explored for the C-H functionalization of various heterocycles. researchgate.net A palladium-catalyzed C-H iodination of 1,3-benzodioxol-5-ol could offer a highly regioselective and atom-economical route to the iodinated intermediate, potentially operating under milder conditions than traditional methods. researchgate.net

Catalytic Esterification: While acetylation with anhydrides or acyl chlorides is efficient, direct esterification of the phenol with acetic acid using a catalyst would be a greener alternative, producing only water as a byproduct. Various solid acid catalysts or Lewis acids could be explored for this transformation.

Coupling Reactions: The iodo-substituted benzodioxole core is an excellent substrate for further derivatization using palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction has been used to synthesize new 1,3-benzodioxole derivatives by reacting a bromo-benzodioxole with various boronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂. worldresearchersassociations.com This highlights the potential of the iodo-derivative as a versatile intermediate for creating a library of more complex molecules.

Stereochemical Control in Analogous Benzodioxole Syntheses

The target molecule, 6-Iodo-1,3-benzodioxol-5-yl acetate, is achiral, meaning it does not have stereocenters. However, the 1,3-benzodioxole scaffold is a core component of many natural products and synthetic molecules that are chiral and where stereochemical control is essential. The principles of stereoselective synthesis are therefore highly relevant when designing pathways for analogous chiral derivatives.

For example, the synthesis of (-)-centrolobine, a natural product containing a chiral center, was accomplished via an intramolecular Barbier-type reaction, demonstrating stereoselective control. researchgate.net Similarly, the synthesis of analogs of stiripentol, an antiepileptic drug with a chiral alcohol moiety attached to a 1,3-benzodioxole ring, involves stereocontrolled aldol (B89426) addition reactions to construct the desired stereocenter. mdpi.com In such syntheses, chiral auxiliaries, asymmetric catalysts (e.g., chiral ligands for metal catalysts), or substrate-controlled diastereoselective reactions are employed to ensure the formation of the desired stereoisomer with high enantiomeric or diastereomeric excess. These advanced strategies underscore the versatility of the benzodioxole core in the construction of complex, three-dimensional molecular architectures.

Fundamental Chemical Reactivity and Mechanistic Investigations of 6 Iodo 1,3 Benzodioxol 5 Yl Acetate

Reactivity of the Aryl Iodide Moiety: Cross-Coupling and Nucleophilic Reactions

The carbon-iodine bond in 6-Iodo-1,3-benzodioxol-5-yl acetate (B1210297) is a primary site of reactivity, particularly for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly valued substrates for these reactions due to the C-I bond's relatively low bond dissociation energy and the ease of oxidative addition to a low-valent metal catalyst.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, in the Suzuki-Miyaura coupling, the aryl iodide can react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This approach is highly efficient for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents at the 6-position of the benzodioxole ring. worldresearchersassociations.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Other important cross-coupling reactions applicable to this moiety include:

Heck Reaction: Coupling with an alkene to form a substituted vinylbenzodioxole.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to yield an alkynylated benzodioxole.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the aryl iodide with an amine in the presence of a palladium catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these transformations.

Nucleophilic Aromatic Substitution:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | 6-Aryl/Alkyl-1,3-benzodioxol-5-yl acetate |

| Heck | Alkene | Pd(OAc)2, Ligand (e.g., PPh3) | 6-Vinyl-1,3-benzodioxol-5-yl acetate |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | 6-Alkynyl-1,3-benzodioxol-5-yl acetate |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP) | 6-(Dialkylamino)-1,3-benzodioxol-5-yl acetate |

Transformations of the Acetate Functional Group: Hydrolysis and Transesterification Kinetics

The acetate group at the 5-position is susceptible to nucleophilic acyl substitution. The most common transformations are hydrolysis and transesterification.

Hydrolysis:

The ester can be hydrolyzed to the corresponding phenol (B47542), 6-iodo-1,3-benzodioxol-5-ol, under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This is typically an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the phenoxide leaving group. The reaction is generally second-order, with the rate dependent on the concentrations of both the ester and the base. nih.gov

Acid-catalyzed hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.

The kinetics of these reactions would be influenced by factors such as temperature, pH, and the solvent system. The presence of the adjacent bulky iodine atom might exert some steric hindrance, potentially slowing the reaction rate compared to an un-substituted analogue.

Transesterification:

Transesterification involves the reaction of the acetate with an alcohol in the presence of an acid or base catalyst to form a new ester and acetic acid. This equilibrium-driven process can be shifted toward the product by using a large excess of the reactant alcohol or by removing one of the products.

Electrophilic Aromatic Substitution Reactions on the Benzodioxole Ring

The benzodioxole ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two ether-like oxygen atoms. chemicalbook.com The outcome of EAS reactions is directed by the combined influence of the existing substituents: the acetoxy group, the iodo group, and the fused dioxole ring. wikipedia.org

Directing Effects: The methylenedioxy group is a strong activating group and an ortho, para-director. The acetoxy group is also an ortho, para-director, though its activating/deactivating nature can be complex. The iodo group is a deactivating group but is also an ortho, para-director.

In this specific molecule, the only available position for substitution is at the 4-position. Therefore, electrophilic attack is strongly directed to this site. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of a chlorine or bromine atom using the elemental halogen and a Lewis acid catalyst. byjus.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can sometimes be complicated by the reactivity of the benzodioxole ring itself. wikipedia.org

The rate-determining step in these reactions is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. masterorganicchemistry.com The subsequent loss of a proton restores aromaticity. masterorganicchemistry.com

| Reaction | Electrophile (E+) | Predicted Major Product | Directing Influence |

|---|---|---|---|

| Nitration | NO2+ | 4-Nitro-6-iodo-1,3-benzodioxol-5-yl acetate | Combined ortho direction from acetoxy and dioxole ring |

| Bromination | Br+ | 4-Bromo-6-iodo-1,3-benzodioxol-5-yl acetate | Combined ortho direction from acetoxy and dioxole ring |

| Acylation | RCO+ | 4-Acyl-6-iodo-1,3-benzodioxol-5-yl acetate | Combined ortho direction from acetoxy and dioxole ring |

Pericyclic and Rearrangement Processes Involving the Benzodioxole Scaffold

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are characterized by their high stereospecificity and lack of ionic or radical intermediates. msu.edu While the core benzodioxole scaffold is aromatic and generally stable, its substituents could potentially participate in such reactions under specific, often thermal or photochemical, conditions.

For instance, if a vinyl group were introduced at the 4-position, it could potentially undergo an electrocyclic reaction with the aromatic ring under high temperatures, though this would require overcoming a significant aromatic stabilization energy. msu.edu Similarly, sigmatropic rearrangements, such as a Claisen rearrangement, could be envisaged if an allyl ether derivative were synthesized from the corresponding phenol.

Rearrangement reactions involving the migration of substituents on the benzodioxole ring are not common under standard conditions due to the stability of the aromatic system. However, radical-mediated rearrangements have been observed in some benzodioxole systems, although these typically involve side chains rather than the core scaffold itself. cdnsciencepub.com

Reaction Pathway Elucidation using Advanced Spectroscopic Techniques

The elucidation of reaction pathways and the characterization of intermediates and products for reactions involving 6-Iodo-1,3-benzodioxol-5-yl acetate would rely heavily on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be used to identify the number and connectivity of protons, with chemical shifts and coupling constants providing detailed structural information. For example, the hydrolysis of the acetate group would be evidenced by the disappearance of the acetyl methyl singlet and a change in the chemical shift of the aromatic protons. 13C NMR provides information on the carbon skeleton of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups. The strong carbonyl (C=O) stretch of the acetate ester (typically around 1760 cm-1) would be a key diagnostic peak. Its disappearance and the appearance of a broad O-H stretch (around 3200-3600 cm-1) would confirm hydrolysis to the phenol. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, allowing for the confirmation of product identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

In-situ Monitoring: Techniques like ReactIR (in-situ IR) or process NMR could be employed to monitor reaction kinetics in real-time, providing mechanistic insights by tracking the concentration of reactants, intermediates, and products over time.

By combining these techniques, a comprehensive picture of the reactivity and mechanistic details of 6-Iodo-1,3-benzodioxol-5-yl acetate can be developed.

Computational and Theoretical Studies on 6 Iodo 1,3 Benzodioxol 5 Yl Acetate in Complex Systems

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic and molecular structure of 6-iodo-1,3-benzodioxol-5-yl acetate (B1210297). These methods can provide insights into the molecule's geometry, charge distribution, and orbital energies.

Key molecular descriptors that could be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the electrostatic potential surface could be mapped to identify electron-rich and electron-deficient regions, which are critical for understanding intermolecular interactions. The iodine atom, being a large and polarizable halogen, is expected to introduce a region of positive electrostatic potential on its outer surface (a "sigma-hole"), which can participate in halogen bonding.

Table 1: Hypothetical Quantum Chemical Properties of 6-Iodo-1,3-benzodioxol-5-yl Acetate

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape and stability of 6-iodo-1,3-benzodioxol-5-yl acetate in various environments, such as in aqueous solution or within a protein binding pocket. MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior.

These simulations would reveal the preferred conformations of the acetate group relative to the benzodioxole ring system. The rotational barrier around the ester bond and the flexibility of the dioxole ring could be quantified. Understanding the conformational preferences is vital, as the bioactive conformation of a ligand is often a low-energy state.

Analysis of the simulation trajectories can also provide information on the molecule's stability and how it interacts with its surroundings. For instance, the formation and lifetime of hydrogen bonds with solvent molecules can be monitored.

Protein-Ligand Interaction Studies with the Iodo-benzodioxole Moiety

Computational docking and molecular dynamics simulations are powerful tools for studying the interactions between a ligand and its protein target. In the absence of a known target for 6-iodo-1,3-benzodioxol-5-yl acetate, these methods could be used to screen potential protein targets.

Once a putative binding site is identified, a detailed analysis of the interactions can be performed. The iodo-benzodioxole moiety can participate in several types of interactions, including:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

Pi-stacking: The aromatic benzodioxole ring can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: The oxygen atoms of the acetate group and the benzodioxole ring can act as hydrogen bond acceptors.

"Hotspot" residues in the binding pocket, which contribute significantly to the binding affinity, can be identified through techniques like alanine (B10760859) scanning mutagenesis in silico.

The binding affinity of 6-iodo-1,3-benzodioxol-5-yl acetate to a target protein can be estimated using methods like free energy perturbation (FEP) or thermodynamic integration (TI). These calculations provide a quantitative measure of the Gibbs free energy of binding (ΔG).

Ligand efficiency (LE) is a useful metric in drug discovery that relates the binding affinity to the size of the molecule. It is calculated as the binding energy per heavy atom. This allows for the comparison of the binding efficiency of different ligands.

Table 2: Hypothetical Binding Characteristics of 6-Iodo-1,3-benzodioxol-5-yl Acetate

| Parameter | Predicted Value | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Strength of the protein-ligand interaction |

| Ligand Efficiency (LE) | 0.35 kcal/mol per heavy atom | Efficiency of binding relative to molecular size |

| Key Interacting Residues | Tyr123, Phe234, Asn345 | "Hotspot" residues in the binding pocket |

Note: The values in this table are hypothetical and would be dependent on the specific protein target.

Application of Machine Learning Algorithms in Binding Site Prediction and Pocket Analysis

Machine learning (ML) algorithms are increasingly being used in drug discovery. researchgate.netnih.gov In the context of binding site prediction, unsupervised learning methods can be particularly useful when labeled data is scarce. researchgate.net

The Isolation Forest algorithm is an unsupervised learning method that can be used for anomaly detection. In the context of protein structures, it can be adapted to identify and rank potential binding pockets. The algorithm works by randomly partitioning the data until individual data points are isolated. Pockets that are more easily isolated are considered more "anomalous" and may represent druggable sites.

This approach can be used to analyze the surface of a protein and predict which cavities are most likely to bind a small molecule like 6-iodo-1,3-benzodioxol-5-yl acetate. The ranking of these pockets can then be used to prioritize them for further investigation using more computationally expensive methods like molecular docking.

Subpocket Segmentation and Characterization

The interaction of a ligand, such as 6-iodo-1,3-benzodioxol-5-yl acetate, with its biological target is a highly specific process governed by the three-dimensional architecture of the binding site. A crucial aspect of understanding this interaction at a granular level is the segmentation and characterization of the binding pocket into smaller, distinct subpockets. This approach allows for a more detailed analysis of the molecular determinants of binding affinity and selectivity.

Computational tools and platforms have been developed to facilitate the analysis of protein pocket dynamics. nih.gov These methods can divide a whole protein pocket into subpockets and analyze various properties such as their stability, survival time, and correlation. nih.gov Such an approach can provide deep insights into the dynamic properties of protein pockets, which is instrumental in protein engineering and the design of small-molecule drugs. nih.gov

A typical workflow for subpocket segmentation and characterization in the context of 6-iodo-1,3-benzodioxol-5-yl acetate would involve:

Molecular Docking: Initially, the compound would be docked into the active site of a target protein. This simulation predicts the preferred binding orientation and conformation of the ligand.

Identification of Interaction Points: The docked pose would be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and amino acid residues of the protein.

Physicochemical Characterization: Each subpocket is then characterized based on its physicochemical properties, such as volume, polarity, and charge distribution. This characterization helps in understanding the specific requirements for optimal ligand binding in each subpocket.

While no specific studies demonstrating subpocket segmentation for 6-iodo-1,3-benzodioxol-5-yl acetate are available, this methodology is a cornerstone of modern structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Structure-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in predictive modeling for structure-based drug design, allowing for the estimation of the activity of novel compounds before their synthesis and experimental testing.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods are employed to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.

In the absence of a specific QSAR study on 6-iodo-1,3-benzodioxol-5-yl acetate, we can look at studies on related benzodioxole derivatives to illustrate the application of this methodology. For instance, a study on benzodioxole derivatives as cyclooxygenase (COX) inhibitors provides a relevant example. nih.gov In this study, the inhibitory activity of a series of synthesized benzodioxole compounds against COX-1 and COX-2 enzymes was determined.

Table 1: Inhibitory Activity of Benzodioxole Derivatives against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 3b | 1.12 | 1.30 | 0.862 |

| 4d | - | - | 1.809 |

| 4f | 0.725 | - | - |

| Ketoprofen | - | - | 0.196 |

Data sourced from a study on benzodioxole derivatives as COX inhibitors. nih.gov

The data from such studies can be used to develop QSAR models. For example, descriptors representing the electronic, steric, and hydrophobic properties of the substituents on the benzodioxole core could be correlated with the observed IC50 values. Such a model could then be used to predict the COX inhibitory activity of other, yet-to-be-synthesized benzodioxole derivatives, including compounds like 6-iodo-1,3-benzodioxol-5-yl acetate.

Furthermore, a theoretical study on 1,3-benzodioxole (B145889) derivatives as corrosion inhibitors highlights the use of quantum chemical calculations and QSAR to relate molecular structure to inhibitory efficiency. researchgate.net This underscores the broad applicability of QSAR in predicting the activity of benzodioxole-containing compounds in various contexts.

Predictive modeling in structure-based drug design is not limited to QSAR. Molecular docking and molecular dynamics simulations can also be used to predict the binding affinity and mode of interaction of a ligand with its target. These methods, often used in conjunction with QSAR, provide a comprehensive in silico assessment of a compound's potential as a drug candidate.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Development as a Chemical Probe for Protein Binding Pockets

The structure of Acetic acid; 6-iodo-1,3-benzodioxol-5-ol is well-suited for its potential development as a chemical probe to investigate the topology and chemical environment of protein binding pockets. The iodine atom is particularly significant in this context. As a heavy atom, it can be invaluable in X-ray crystallography studies of protein-ligand complexes. The high electron density of iodine produces a strong anomalous signal, which can aid in solving the phase problem during structure determination and precisely locating the ligand within the active site.

Furthermore, the iodine atom provides a site for the introduction of a radiolabel, such as ¹²⁵I, transforming the molecule into a radioligand for use in binding assays or imaging studies. The acetic acid group and the phenolic hydroxyl group can form specific hydrogen bonds and ionic interactions with amino acid residues, anchoring the probe within a binding pocket and allowing it to report on the presence of corresponding recognition sites.

Role in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a modern approach that identifies low-molecular-weight compounds ("fragments") that bind weakly to a biological target, which are then grown or linked to produce a higher-affinity lead compound. broadinstitute.orgnih.govnih.gov The core structure of Acetic acid; 6-iodo-1,3-benzodioxol-5-ol, such as 1,3-benzodioxol-5-ol (sesamol), could be identified as an initial hit in a fragment screen.

The subsequent process of lead optimization involves systematically modifying the fragment to improve its potency, selectivity, and pharmacokinetic properties. ajrconline.orgpatsnap.com In this context, the addition of the acetic acid and iodo groups represents potential steps in an optimization cascade.

The Acetic Acid Moiety: This group can be introduced to target a positively charged or polar subpocket within the active site, forming a salt bridge with residues like arginine or lysine (B10760008), or strong hydrogen bonds, thereby significantly increasing binding affinity.

The Iodo Group: The introduction of a halogen, such as iodine, can enhance binding affinity through favorable halogen bonding interactions with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains. It also increases lipophilicity, which can influence cell permeability and other pharmacokinetic parameters.

This iterative process of designing, synthesizing, and testing analogs is central to medicinal chemistry's goal of converting a weakly binding fragment into a viable drug candidate. ajrconline.orgpatsnap.com

Design of Targeted Therapeutic Agents Incorporating the Benzodioxole Scaffold

The benzodioxole scaffold is a component of various biologically active compounds, exhibiting a wide range of pharmacological effects including anticancer, anti-inflammatory, and antidiabetic properties. nih.govrsc.orgnih.govchemicalbook.com This history makes the scaffold a "privileged structure" in drug design. Research into benzodioxole derivatives has identified compounds with inhibitory activity against enzymes like cyclooxygenase (COX), which is a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

The design of a targeted therapeutic agent based on Acetic acid; 6-iodo-1,3-benzodioxol-5-ol would leverage these known activities. For example, if targeting COX enzymes, the acetic acid group mimics the carboxylic acid moiety common to many NSAIDs, which is crucial for binding to the active site. The substituted benzodioxole core could confer selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. The specific substitution pattern would be optimized to maximize potency and selectivity for the intended biological target.

Table 1: Potential Biological Targets for Benzodioxole-Based Agents

| Target Class | Specific Example | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Cyclooxygenase (COX) nih.gov | Inflammation, Pain, Cancer |

| Tubulin nih.gov | Cancer | |

| α-Glucosidase / α-Amylase rsc.orgresearchgate.net | Diabetes |

Ligand Recognition and Subpocket Segmentation within Protein Active Sites

The distinct chemical features of Acetic acid; 6-iodo-1,3-benzodioxol-5-ol allow it to engage in multiple types of molecular interactions, making it an effective tool for mapping the subpockets of a protein's active site. Understanding how a ligand recognizes and binds to its target is fundamental for rational drug design.

The potential interactions can be segmented as follows:

Ionic/Hydrogen Bonding Pocket: The carboxylate of the acetic acid group can interact with positively charged arginine or lysine residues. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor.

Hydrophobic Pocket: The aromatic benzodioxole ring system provides a flat, hydrophobic surface that can engage in van der Waals and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding Pocket: The iodine atom can function as a halogen bond donor, interacting with electron-rich atoms (e.g., carbonyl oxygens on the protein backbone) in a highly directional manner.

By analyzing the binding mode of this compound, researchers can segment the active site into distinct regions with specific chemical preferences. This information is critical for designing new molecules with improved complementarity and higher binding affinity.

Table 2: Potential Molecular Interactions of Acetic acid; 6-iodo-1,3-benzodioxol-5-ol

| Molecular Moiety | Type of Interaction | Potential Protein Partner Residue(s) |

|---|---|---|

| Acetic Acid (Carboxylate) | Ionic Interaction, Hydrogen Bond | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Phenolic Hydroxyl | Hydrogen Bond (Donor/Acceptor) | Histidine (His), Aspartate (Asp), Glutamate (Glu) |

| Benzodioxole Ring | Hydrophobic, π-stacking | Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu) |

Bioisosteric Modification Strategies for Enhanced Biological Activity

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to enhance its biological activity, selectivity, or pharmacokinetic profile by substituting one functional group with another that has similar physicochemical properties. patsnap.com Acetic acid; 6-iodo-1,3-benzodioxol-5-ol offers several positions for such modifications.

Carboxylic Acid Bioisosteres: The acetic acid group could be replaced with other acidic groups like a tetrazole or a hydroxamic acid. A tetrazole, for instance, is a common carboxylic acid bioisostere that can offer similar acidity and interaction potential but with improved metabolic stability and oral bioavailability.

Halogen Replacement: The iodine atom could be replaced with other halogens like bromine or chlorine. This would modulate the strength of the halogen bond, the lipophilicity, and the size of the substituent, allowing for fine-tuning of the molecule's fit within the binding pocket.

Scaffold Hopping: The entire benzodioxole core could be replaced with a different heterocyclic system (a strategy known as scaffold hopping) while retaining the key interaction points (the acidic group, the hydroxyl, and the halogen). This can lead to novel chemical series with completely different intellectual property profiles and potentially improved drug-like properties. patsnap.com

These modification strategies are integral to the lead optimization phase of drug discovery, aiming to create a final compound with the optimal balance of properties required for a successful therapeutic agent. ajrconline.org

Advanced Analytical Methodologies for Research Level Characterization of 6 Iodo 1,3 Benzodioxol 5 Yl Acetate and Its Complexes

High-Resolution Mass Spectrometry for Metabolite Identification and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of drug metabolism, offering high accuracy and sensitivity for the identification of metabolites. nih.govchromatographyonline.com When coupled with liquid chromatography (LC), HRMS can separate and detect metabolites of 6-iodo-1,3-benzodioxol-5-yl acetate (B1210297) from complex biological matrices. ijpras.com The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) allows for the determination of the elemental composition of metabolites from their accurate mass measurements, typically with a mass accuracy of less than 5 ppm. chromatographyonline.comnih.gov

In a hypothetical metabolic study of 6-iodo-1,3-benzodioxol-5-yl acetate, several biotransformations could be anticipated, including hydrolysis of the acetate group, hydroxylation of the aromatic ring, and de-iodination. HRMS would be able to identify these metabolites by comparing their accurate masses to that of the parent compound.

Illustrative Table of Potential Metabolites Detectable by HRMS:

| Putative Metabolite | Biotransformation | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed Accurate Mass (Da) | Mass Error (ppm) |

| M1 | De-acetylation | C7H5IO3 | 279.9283 | 279.9279 | -1.4 |

| M2 | Hydroxylation | C9H7IO5 | 321.9338 | 321.9335 | -0.9 |

| M3 | De-iodination | C9H8O4 | 180.0423 | 180.0421 | -1.1 |

| M4 | De-acetylation & Hydroxylation | C7H5IO4 | 295.9232 | 295.9229 | -1.0 |

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of a drug. wikipedia.orgnih.gov By strategically replacing atoms in the 6-iodo-1,3-benzodioxol-5-yl acetate molecule with their stable isotopes (e.g., ¹³C or ²H), researchers can readily distinguish drug-derived metabolites from endogenous molecules in a biological sample. musechem.comx-chemrx.com For instance, synthesizing the parent compound with a ¹³C-labeled acetyl group would result in all acetate-containing metabolites appearing in the mass spectrum with a characteristic mass shift, simplifying their identification. This approach is invaluable for confirming metabolic pathways and quantifying metabolite levels in biological fluids. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. core.ac.uksemanticscholar.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize the structure of 6-iodo-1,3-benzodioxol-5-yl acetate.

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. najah.eduworldresearchersassociations.com For 6-iodo-1,3-benzodioxol-5-yl acetate, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the methyl protons of the acetate group.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. ipb.ptmdpi.com

COSY experiments would reveal the coupling between adjacent protons, helping to assign the positions of substituents on the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC experiments show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton and confirming the position of the iodo and acetate groups. core.ac.uk

Illustrative Table of Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

| H-4 | ~6.8 | ~108 | C-5, C-6, C-7a |

| H-7 | ~7.2 | ~112 | C-5, C-6, C-3a |

| O-CH₂-O | ~6.0 | ~102 | C-3a, C-7a |

| COCH₃ | ~2.3 | ~21 | C=O |

| COCH₃ | - | ~169 | H-4, H-7, COCH₃ |

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the conformational dynamics of the molecule in solution. mdpi.com By analyzing the through-space interactions between protons, the preferred orientation of the acetate group relative to the benzodioxole ring can be determined.

X-ray Crystallography of Co-crystals with Biological Targets

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. hamdard.edu.pk To understand how 6-iodo-1,3-benzodioxol-5-yl acetate interacts with a specific biological target, such as an enzyme or receptor, co-crystallization is a powerful approach. domainex.co.ukcreative-biostructure.com This involves crystallizing the target protein in the presence of the compound, with the aim of obtaining a crystal of the protein-ligand complex. justia.com

The resulting crystal structure would provide precise details of the binding mode of 6-iodo-1,3-benzodioxol-5-yl acetate within the active site of the biological target. researchgate.net This information includes the specific amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the iodine atom), and any conformational changes in the protein or the ligand upon binding. rsc.orgrsc.org Such detailed structural insights are invaluable for structure-based drug design and for optimizing the affinity and selectivity of the compound. domainex.co.uk

Illustrative Table of Crystallographic Data for a Hypothetical Co-crystal:

| Parameter | Value |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.1, c=120.5 |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.18 / 0.22 |

| Ligand Occupancy | 0.95 |

| Key Intermolecular Interactions | Hydrogen bond to Ser23, Halogen bond to Met54, π-stacking with Phe89 |

Chiroptical Spectroscopy for Stereochemical Assignment in Chiral Analogues

While 6-iodo-1,3-benzodioxol-5-yl acetate itself is achiral, the introduction of a chiral center, for example, by modifying the acetate group or introducing a chiral substituent, would necessitate the determination of the absolute configuration of the resulting enantiomers. Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful non-destructive method for this purpose. cas.cznih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. nih.govrsc.org By comparing the experimental ECD spectrum of a chiral analogue of 6-iodo-1,3-benzodioxol-5-yl acetate with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously assigned. nih.gov

VCD spectroscopy provides similar stereochemical information but is based on the differential absorption of circularly polarized infrared light. nih.gov VCD can be particularly useful for molecules with complex electronic transitions or for confirming the assignments made by ECD. The combination of experimental chiroptical data with theoretical calculations provides a reliable method for the stereochemical characterization of chiral benzodioxole derivatives. nih.gov

Illustrative Table of Chiroptical Data for a Hypothetical Chiral Analogue:

| Technique | Wavelength/Wavenumber | Experimental Signal | Calculated Signal (R-enantiomer) | Calculated Signal (S-enantiomer) | Stereochemical Assignment |

| ECD | 280 nm | +Δε | +Δε | -Δε | R |

| VCD | 1700 cm⁻¹ | -ΔA | -ΔA | +ΔA | R |

Structure Activity Relationship Sar and Analogue Design of 6 Iodo 1,3 Benzodioxol 5 Yl Acetate Derivatives

Systematic Modification of the Iodination Position and Substituent Effects

The position of the iodine atom on the benzodioxole ring is a critical determinant of biological activity. While direct SAR studies on 6-iodo-1,3-benzodioxol-5-yl acetate (B1210297) are not extensively documented in publicly available research, valuable inferences can be drawn from related benzodioxole structures. For instance, in a series of benzodioxole derivatives synthesized as cyclooxygenase (COX) inhibitors, the position of halogen substituents on an appended benzoyl ring significantly influenced their potency and selectivity.

In these related series, compounds with ortho-halogenation on the benzoyl moiety were generally found to be more potent inhibitors of COX enzymes than their meta-substituted counterparts. This suggests that the spatial arrangement of the halogen atom in relation to other parts of the molecule is crucial for optimal interaction with the biological target. Applying this principle to 6-iodo-1,3-benzodioxol-5-yl acetate, it can be hypothesized that shifting the iodine atom from the 6-position to other available positions, such as the 4- or 7-position, would likely have a profound impact on the compound's activity. Such modifications would alter the molecule's electronic distribution and steric profile, potentially leading to enhanced or diminished biological effects.

Diversification of the Acetate Group and its Impact on Biological Activity

The acetate group at the 5-position of the benzodioxole ring is a key functional moiety that can be extensively modified to probe its role in biological activity. A primary and informative modification is the hydrolysis of the acetate ester to the corresponding phenol (B47542) (6-iodo-1,3-benzodioxol-5-ol) or its conversion to the corresponding carboxylic acid.

In studies of related benzodioxole derivatives, the nature of this acidic/ester group has been shown to be a significant factor in determining potency. For example, in the context of COX inhibition, benzodioxole acetate structures bearing halogen substituents were observed to have better activity against COX-1 than the analogous acetic acid derivatives. This highlights the importance of the ester functionality, which may contribute to improved cell permeability or fit within the active site of the target enzyme.

Further diversification of the acetate group could involve the synthesis of a library of esters with varying chain lengths (e.g., propionate, butyrate), branching, or the introduction of different functional groups (e.g., amides, ethers, or other bioisosteric replacements). Each modification would alter the lipophilicity, hydrogen bonding capacity, and steric bulk of the side chain, providing a clearer understanding of the structural requirements for optimal biological activity.

| Compound Modification | Biological Activity Trend | Reference |

| Halogenated Acetate Derivatives | Generally more potent COX-1 inhibitors | nih.gov |

| Halogenated Acetic Acid Derivatives | Generally less potent COX-1 inhibitors | nih.gov |

Exploration of Benzodioxole Ring Modifications and Fused Systems

While specific examples of fused systems derived directly from 6-iodo-1,3-benzodioxol-5-yl acetate are not readily found in the literature, the general principle of enhancing activity through the creation of fused rings is well-established in medicinal chemistry. For example, the fusion of other heterocyclic rings, such as pyrazole, oxazole, or thiazole, to the benzodioxole core could introduce new interaction points with biological targets and explore a wider chemical space. The synthesis of such fused systems would likely involve multi-step synthetic sequences starting from appropriately functionalized benzodioxole precursors. The biological evaluation of these novel fused analogues would be essential to determine the impact of these significant structural modifications.

Synthesis and Evaluation of Conformationally Restricted Analogues

The introduction of conformational constraints into a flexible molecule is a powerful tool in drug design to lock the molecule into a bioactive conformation and potentially increase its affinity for the target receptor. For a molecule like 6-iodo-1,3-benzodioxol-5-yl acetate, which has a degree of rotational freedom around the ester linkage, the synthesis of conformationally restricted analogues could provide valuable SAR insights.

This can be achieved by incorporating the key pharmacophoric elements into a more rigid framework. For instance, the acetate side chain could be cyclized back onto the benzodioxole ring or an appended group to create a lactone or other cyclic structures. The design and synthesis of such rigid analogues, while challenging, can lead to a better understanding of the spatial requirements of the receptor and may result in compounds with enhanced potency and selectivity. The biological evaluation of these conformationally restricted analogues would then be compared to the parent compound to assess the impact of reduced flexibility.

Future Directions and Uncharted Territories in 6 Iodo 1,3 Benzodioxol 5 Yl Acetate Research

Integration with Artificial Intelligence and Robotic Synthesis Platforms

Potential in Materials Science, Supramolecular Chemistry, or Optoelectronics

Beyond biological applications, the unique electronic and structural features of 6-iodo-1,3-benzodioxol-5-yl acetate (B1210297) suggest its potential in advanced materials. The presence of a heavy iodine atom and an electron-rich benzodioxole ring system can impart interesting optoelectronic properties.

In the field of optoelectronics, iodine doping is a known strategy to tune the properties of organic materials. mdpi.com The introduction of iodine can significantly alter electrical conductivity and reduce the optical band gap in organic polymers. mdpi.com Research has shown that positioning iodine atoms adjacent to each other on aromatic structures can create high-energy in-plane orbitals, leading to smaller HOMO-LUMO gaps, a desirable characteristic for organic electronic materials. acs.org This suggests that polymers or molecular crystals derived from 6-iodo-1,3-benzodioxol-5-yl acetate could be explored for applications in organic semiconductors or photovoltaics. scielo.org.mx

In supramolecular chemistry, the iodine atom can participate in halogen bonding, a highly directional non-covalent interaction. This property could be exploited to construct complex, self-assembling molecular architectures such as liquid crystals or porous organic frameworks. The ability to form predictable and strong halogen bonds is a valuable tool for crystal engineering and designing materials with tailored properties.

Furthermore, the benzodioxole moiety itself is a versatile building block. Its rigid, planar structure can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or as a component in chemosensors, where its interaction with specific analytes could trigger a detectable optical or electronic response.

Overcoming Synthetic Challenges and Improving Atom Economy

The synthesis of polysubstituted aromatic compounds like 6-iodo-1,3-benzodioxol-5-yl acetate presents several challenges, primarily related to regioselectivity and reaction efficiency. fiveable.melibretexts.org The order of introducing substituents onto the benzene (B151609) ring is critical, as the directing effects of existing groups dictate the position of subsequent substitutions. libretexts.orgyoutube.comlibretexts.org

A primary synthetic hurdle is the controlled iodination of the benzodioxole ring. Electrophilic halogenation of phenols and their derivatives is often so facile that it can lead to multiple substitutions, and controlling the reaction to yield a specific mono-iodinated product can be difficult. youtube.combyjus.com Traditional iodination methods often require an oxidizing agent to generate a more electrophilic iodine species, which can add complexity and generate waste. researchgate.net

Future research should focus on developing more sustainable and atom-economical synthetic methods. jocpr.com Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Many classical named reactions have poor atom economy. Modern catalytic methods, including electrochemical halogenation or the use of solid-supported reagents, could offer cleaner and more selective pathways to iodinated phenols. globalscientificjournal.com These approaches can minimize the use of harsh reagents and simplify product purification. globalscientificjournal.com

Furthermore, transition-metal-catalyzed cross-coupling reactions or direct C-H functionalization represent powerful strategies for constructing polysubstituted arenes with high precision, potentially bypassing some of the challenges associated with classical electrophilic aromatic substitution. rsc.org Applying these modern synthetic methodologies could lead to more efficient, scalable, and environmentally benign routes to 6-iodo-1,3-benzodioxol-5-yl acetate and its derivatives.

Emerging Biological Targets and Therapeutic Modalities for Iodo-benzodioxole Scaffolds

The 1,3-benzodioxole (B145889) scaffold is a well-established pharmacophore found in numerous bioactive compounds. chemicalbook.comwikipedia.org Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. chemicalbook.comnih.govnajah.edugsconlinepress.com The introduction of an iodine atom can further modulate these properties by altering the compound's size, lipophilicity, and ability to form halogen bonds with biological targets.

One promising area is in cancer therapy. Benzodioxole derivatives have been shown to induce apoptosis and inhibit the thioredoxin system in cancer cells. chemicalbook.comnih.govmdpi.comnih.gov The thioredoxin reductase (TrxR) enzyme is a key target in cancer treatment, and its inhibition can lead to increased oxidative stress within tumor cells. nih.gov The 6-iodo-1,3-benzodioxol-5-yl acetate scaffold could be explored as a platform for developing novel TrxR inhibitors. Additionally, some benzodioxole compounds have shown cytotoxic activity against various cancer cell lines, including cervical cancer. nih.govnajah.edu

The anti-inflammatory potential of phenolic compounds is another key area of interest. nih.govmdpi.com Benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. nih.gov Future research could focus on developing selective COX-2 inhibitors based on the iodo-benzodioxole structure to create anti-inflammatory agents with potentially fewer side effects than existing drugs. nih.gov

Furthermore, the ability of iodinated compounds to serve as contrast agents in CT imaging opens up the possibility of developing theranostic agents. nih.gov A molecule based on 6-iodo-1,3-benzodioxol-5-yl acetate could potentially combine therapeutic activity with diagnostic imaging capabilities, allowing for simultaneous treatment and monitoring of diseases like cancer.

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Acetic acid : Use PPE (gloves, goggles) to prevent corrosion; neutralize spills with NaHCO₃.

- Iodinated compounds : Store in amber vials to prevent light-induced decomposition. Monitor thyroid function with prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.